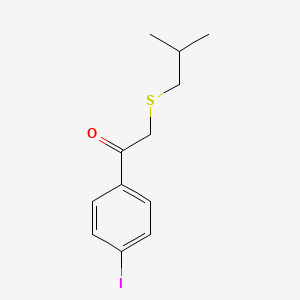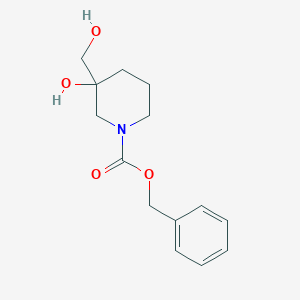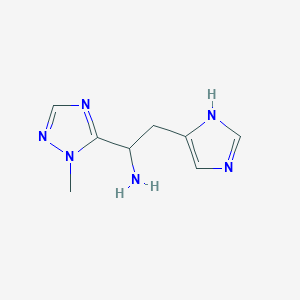
1-Isocyanatobut-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanatobut-2-yne is an organic compound characterized by the presence of an isocyanate group attached to a butyne structure. It is a colorless to pale yellow liquid with a pungent odor and is known for its volatility and flammability . This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of compounds containing isocyanate groups .
Vorbereitungsmethoden
1-Isocyanatobut-2-yne can be synthesized through various methods. One common synthetic route involves the reaction of isonitriles with dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride (TFAA) under low-temperature conditions . The reaction proceeds efficiently, producing the desired isocyanate compound with high yield. Industrial production methods often involve the phosgenation of amines, where phosgene reacts with an amine to form the isocyanate . This method, however, requires stringent safety measures due to the hazardous nature of phosgene.
Analyse Chemischer Reaktionen
1-Isocyanatobut-2-yne undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively . For example, the reaction with an alcohol produces a urethane linkage:ROH+R’NCO→ROC(O)N(H)R’
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming various addition products.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
1-Isocyanatobut-2-yne has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Isocyanatobut-2-yne involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols and amines . This reactivity is exploited in the formation of urethanes and ureas. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its reactive isocyanate group .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanatobut-2-yne can be compared with other isocyanate compounds such as phenyl isocyanate and methyl isocyanate. While all these compounds contain the reactive isocyanate group, this compound is unique due to its butyne structure, which imparts different reactivity and properties . Similar compounds include:
Phenyl Isocyanate: Known for its use in the synthesis of polyurethanes and other polymers.
Methyl Isocyanate: Used in the production of pesticides and herbicides.
This compound’s unique structure makes it particularly useful in specific organic synthesis applications where the butyne moiety is advantageous .
Eigenschaften
Molekularformel |
C5H5NO |
|---|---|
Molekulargewicht |
95.10 g/mol |
IUPAC-Name |
1-isocyanatobut-2-yne |
InChI |
InChI=1S/C5H5NO/c1-2-3-4-6-5-7/h4H2,1H3 |
InChI-Schlüssel |
RIXSLNBQNSTNSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15303897.png)


![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)


![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate](/img/structure/B15303927.png)
![2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B15303931.png)






